Meta-Ethoxy Substitution Increases Lipophilicity (logP 2.9) Compared to Unsubstituted Parent (logP 2.5)
The meta-ethoxy group on 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione results in a computed octanol-water partition coefficient (XLogP3) of 2.9 [1]. This represents a quantifiable increase in lipophilicity over the unsubstituted parent analog, 4,4,4-trifluoro-1-phenyl-1,3-butanedione, which has a computed XLogP3 of 2.5 [2]. The logP difference of +0.4 units indicates a greater than 2.5-fold preference for the lipid phase, directly impacting membrane permeability and solubility in non-polar media.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 4,4,4-trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7): 2.5 |
| Quantified Difference | Δ logP = +0.4 |
| Conditions | Computed property (XLogP3 algorithm) based on chemical structure |
Why This Matters
A 0.4 logP increase significantly alters compound solubility and membrane permeability, which is critical for drug design or for tuning the partition of ligands in biphasic catalytic systems.
- [1] PubChem. Computputed Properties for CID 25219579: 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione. View Source
- [2] PubChem. Computed Properties for CID 560267: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. View Source
